

Nadolol D9 chemical structure and formula.

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Compound of Interest

Compound Name: Nadolol D9

Cat. No.: B1434460

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An In-depth Technical Guide to Nadolol D9

This guide provides a comprehensive overview of the chemical, physical, and analytical properties of **Nadolol D9**, a deuterated isotopologue of the non-selective beta-adrenergic receptor antagonist, Nadolol. Designed for researchers, scientists, and drug development professionals, this document details its core characteristics, analytical applications, and the biochemical pathways associated with its non-deuterated counterpart.

Core Chemical and Physical Properties

Nadolol D9 is a synthetic, deuterated form of Nadolol where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses of Nadolol in biological matrices.

Chemical Structure and Formula

Chemical Formula: $C_{17}H_{18}D_9NO_4$ [\[1\]](#)[\[2\]](#)

Synonyms: 5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol, Anabet-d9, Corgard-d9[\[3\]](#)[\[4\]](#)

Chemical Structure:

 Nadolol D9 Chemical Structure

(Image Credit: Toronto Research Chemicals)

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **Nadolol D9** and its non-deuterated analogue, Nadolol, for comparison.

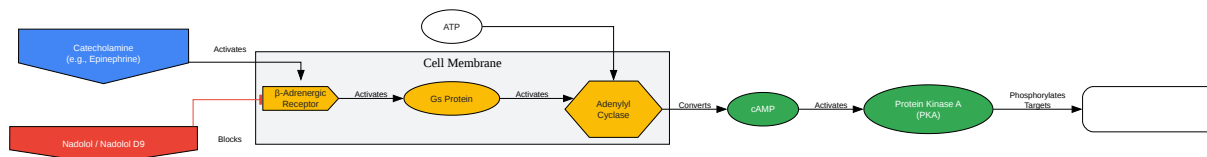
Property	Nadolol D9	Nadolol	Reference
Molecular Weight	318.46 g/mol	309.40 g/mol	[1][5]
Appearance	Off-white to light yellow solid	White crystalline powder	[6]
Purity	≥98% (typical)	Conforms to USP/EP standards	[3]
Solubility	Soluble in DMSO (100 mg/mL)	Sparingly soluble in water	[6][7]
logP (Octanol/Water)	Not specified	0.71 to 1.2	[8]
MS/MS Transition (m/z)	319.20 → 255.00	310.20 → 254.10	[9][10]

Mechanism of Action of Nadolol

As **Nadolol D9** is chemically identical to Nadolol, barring isotopic substitution, it is presumed to have the same pharmacological mechanism. Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β_1 and β_2 adrenergic receptors.[8][11]

- β_1 -Receptor Blockade: Primarily affects the heart, leading to a decrease in heart rate (negative chronotropy), reduced force of cardiac contraction (negative inotropy), and lowered blood pressure.[12]
- β_2 -Receptor Blockade: Affects smooth muscle in the bronchi and blood vessels.[8]
- Renin-Angiotensin System: Inhibition of β_1 receptors in the kidneys reduces the release of renin, further contributing to its antihypertensive effect.[12]

The primary signaling pathway inhibited by Nadolol is the G-protein coupled receptor (GPCR) pathway linked to adenylyl cyclase.



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Nadolol's antagonistic action on the beta-adrenergic signaling pathway.

Experimental Protocols

Nadolol D9 is primarily used as an internal standard (IS) for the quantification of Nadolol in biological samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Bioanalytical Method for Nadolol Quantification in Rat Plasma

This protocol is adapted from a validated HPLC-MS/MS method for determining Nadolol concentrations in rat plasma.^{[9][10][13]}

A. Sample Preparation (Liquid-Liquid Extraction)

- Pipette 100 µL of rat plasma into a clean microcentrifuge tube.
- Add 25 µL of **Nadolol D9** internal standard working solution (concentration should be optimized for the expected analyte range).
- Vortex for 30 seconds.
- Add 1 mL of ethyl acetate to the tube.

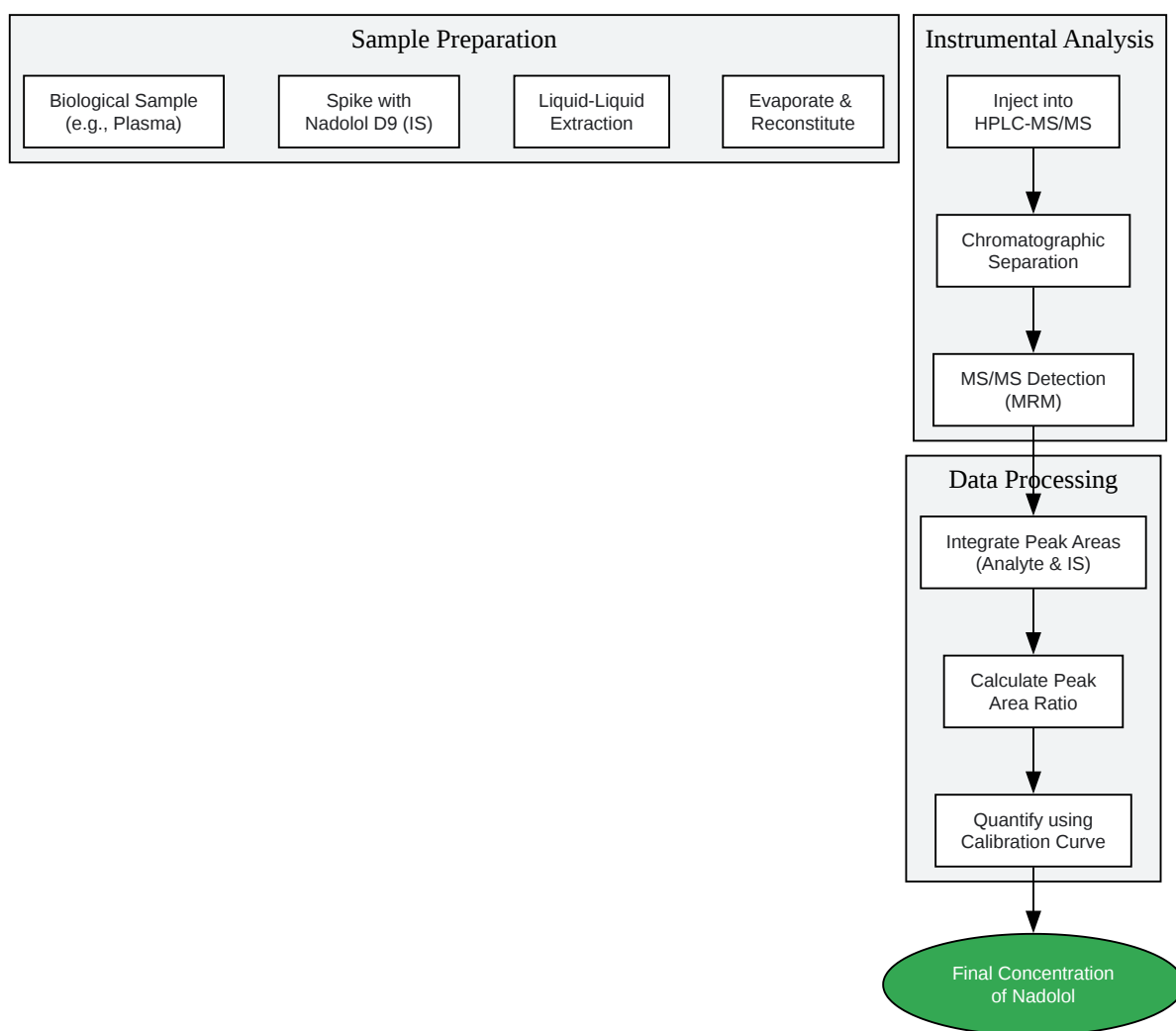
- Vortex for 5 minutes to ensure thorough mixing and extraction.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 µL of the mobile phase.
- Vortex for 1 minute.
- Transfer the solution to an HPLC vial for analysis.

B. Chromatographic and Mass Spectrometric Conditions

Parameter	Condition
HPLC System	Agilent or equivalent
Column	Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)
Column Temperature	30°C
Mobile Phase	A: 10 mM Ammonium Formate in Water B: Acetonitrile Ratio: 20:80 (A:B) v/v (Isocratic)
Flow Rate	0.5 mL/min
Injection Volume	15 µL
Total Run Time	2.5 minutes
Mass Spectrometer	Triple Quadrupole MS/MS with ESI
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Nadolol)	Q1: 310.20 m/z → Q3: 254.10 m/z
MRM Transition (Nadolol D9)	Q1: 319.20 m/z → Q3: 255.00 m/z

Experimental and Logical Workflows

The use of **Nadolol D9** as an internal standard is a critical component of the bioanalytical workflow, ensuring accuracy and precision by correcting for variations during sample processing and instrument analysis.



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Workflow for quantitative analysis using **Nadolol D9** as an internal standard.

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